
4-Chloro-5-morpholino-2-nitroaniline
Overview
Description
4-Chloro-5-morpholino-2-nitroaniline is a chemical compound with potential applications in various fields . It is an important pharmaceutical and veterinary drug intermediate .
Synthesis Analysis
The synthesis of anilines, such as this compound, involves several methods and applications, covering both classical and modern approaches . The article provides an overview of the reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Molecular Structure Analysis
The molecular structure of this compound was recognized by single-crystal XRD analysis . It was developed by slow evaporation method at 40 °C . The grown this compound was a monoclinic structure with Pc space group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include thermal stability up to 115 °C and a mechanical work hardness coefficient of -2.98, confirming the grown crystal was soft material .Scientific Research Applications
1. Ionic Liquids Studies
A study by D’Anna et al. (2009) explored the influence of ionic liquids properties on the Kemp elimination reaction using morpholino-induced elimination. The research focused on various ionic liquids with different cations and anions, providing insights into their solvent properties and structural organization (D’Anna, La Marca, Lo Meo, & Noto, 2009).
2. Synthesis of Pyrroloquinolines
Roberts et al. (1997) investigated the conversion of nitroanilines, including 2-methoxy-5-nitroaniline, into nitroquinolines. This research contributed to the synthesis of complex organic compounds such as Pyrrolo[4,3,2-de]quinolines, highlighting the potential application of nitroaniline derivatives in organic synthesis (Roberts, Joule, Bros, & Álvarez, 1997).
3. Anaerobic Degradation by Bacterial Strains
A study by Duc (2019) revealed that 2-chloro-4-nitroaniline, a structurally similar compound to 4-Chloro-5-morpholino-2-nitroaniline, was degraded anaerobically by specific bacterial strains. This research is significant in understanding the environmental impact and biodegradation of nitroaromatic compounds (Duc, 2019).
4. Crystal Structure Studies
The crystal structure of Morpholinium 2-chloro-4-nitrobenzoate, which shares similarities with this compound, was examined by Ishida et al. (2001). The study focused on the hydrogen bonding and spatial arrangement of the molecules, providing valuable insights into the structural properties of such compounds (Ishida, Rahman, & Kashino, 2001).
5. Nonlinear Optical Material Research
Karthick et al. (2018) conducted experiments on Morpholinium 2-chloro-4-nitrobenzoate (M2C4N), a second-order nonlinear optical (NLO) material. The research provided comprehensive data on the composition, crystalline phase, NLO efficiency, and phase matchability of M2C4N, emphasizing its potential in optical applications (Karthick, Thirupugalmani, Shanmugam, Kannan, & Brahadeeswaran, 2018).
Safety and Hazards
Future Directions
The future directions for 4-Chloro-5-morpholino-2-nitroaniline could involve its potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . The unceasing research on this NLO single crystals induced researchers to explore many new NLO materials designed and to study their unique characterizations .
Mechanism of Action
Target of Action
Similar compounds like 2-chloro-4-nitroaniline have been studied and are known to interact with various enzymes and proteins .
Mode of Action
It’s worth noting that nitroanilines, in general, are known to undergo various chemical reactions, including nucleophilic substitution .
Biochemical Pathways
, related compounds such as 2-Chloro-4-Nitroaniline have been shown to be metabolized by Rhodococcus sp. strain MB-P1 under aerobic conditions . The degradation of 2-Chloro-4-Nitroaniline occurs with the release of nitrite ions, chloride ions, and ammonia .
Result of Action
It’s worth noting that similar compounds have shown moderate to exceptional insecticidal effects .
Action Environment
It’s known that environmental conditions can significantly impact the activity and stability of similar compounds .
properties
IUPAC Name |
4-chloro-5-morpholin-4-yl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c11-7-5-10(14(15)16)8(12)6-9(7)13-1-3-17-4-2-13/h5-6H,1-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGKKDPFXLVZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319773 | |
| Record name | 4-chloro-5-morpholin-4-yl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
87200-60-0 | |
| Record name | 4-chloro-5-morpholin-4-yl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



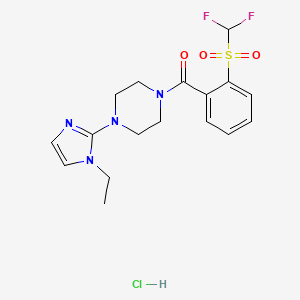
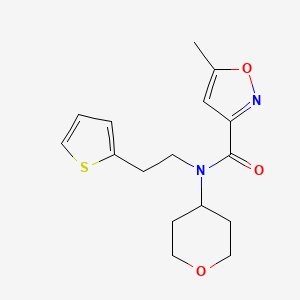
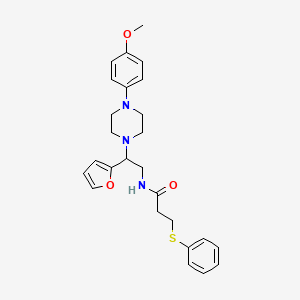
![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B2845367.png)
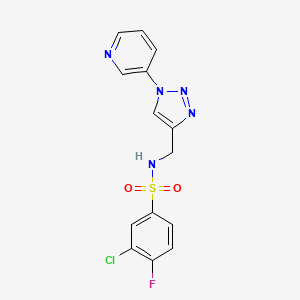
![5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2845372.png)
![3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845374.png)
![N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2845377.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2845378.png)
![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate](/img/structure/B2845379.png)
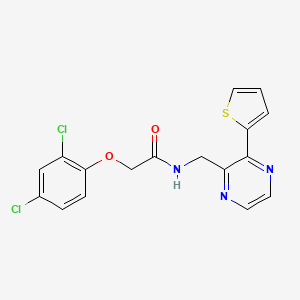
![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)
![Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride](/img/structure/B2845384.png)
![Methyl 5-({[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2845385.png)